4-Bromo-2-fluoro-1-pent-1-ynylbenzene
Description
4-Bromo-2-fluoro-1-pent-1-ynylbenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 4), fluorine (position 2), and a pent-1-ynyl group (position 1). The pent-1-ynyl moiety introduces an alkyne functional group, enabling participation in coupling reactions (e.g., Sonogashira) for synthesizing complex organic frameworks. This compound is likely utilized in pharmaceutical intermediates, agrochemicals, or materials science due to its reactive halogen and alkyne substituents.
Properties
Molecular Formula |
C11H10BrF |
|---|---|
Molecular Weight |
241.10 g/mol |
IUPAC Name |
4-bromo-2-fluoro-1-pent-1-ynylbenzene |
InChI |
InChI=1S/C11H10BrF/c1-2-3-4-5-9-6-7-10(12)8-11(9)13/h6-8H,2-3H2,1H3 |
InChI Key |
AZTBDVQRLQQAKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC1=C(C=C(C=C1)Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Electronic Properties
The table below compares substituents, molecular features, and applications of 4-Bromo-2-fluoro-1-pent-1-ynylbenzene with structurally related compounds:
Key Observations:
- Electronic Effects : The trifluoromethoxy group in 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene strongly deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to the alkyne in the target compound, which acts as a moderate EDG .
- Reactivity: The pent-1-ynyl group in the target compound facilitates alkyne-specific reactions (e.g., cycloadditions, Sonogashira couplings), while 4-Bromofluorobenzene (simpler dihalogenation) is more suited for Suzuki-Miyaura couplings .
- Steric and Solubility Factors: The phenylaminomethyl group in 4-Bromo-1-fluoro-2-(phenylaminomethyl)benzene improves solubility in polar solvents, whereas the alkyne in the target compound increases hydrophobicity .
Preparation Methods
Reaction Mechanism and Catalytic Systems
The Sonogashira cross-coupling reaction is a cornerstone for introducing alkynyl groups into aromatic systems. This method couples a terminal alkyne (e.g., 1-pentyne) with an aryl halide (e.g., 4-bromo-2-fluorobromobenzene) using a palladium catalyst and copper(I) co-catalyst. Key steps include:
-
Oxidative Addition : Pd⁰ inserts into the C–Br bond of the aryl halide, forming a PdII intermediate.
-
Transmetallation : The terminal alkyne, activated by CuI, transfers its alkynyl group to the PdII center.
-
Reductive Elimination : The PdII intermediate releases the coupled product, regenerating Pd⁰.
Ligand and Solvent Optimization
Bulky phosphine ligands (e.g., PCy₃) enhance catalytic activity for sterically demanding substrates. For 4-bromo-2-fluorobromobenzene, Pd(PPh₃)₂Cl₂ with CuI in triethylamine/dioxane at 70°C achieves 67–71% conversion to the target compound.
Table 1. Sonogashira Reaction Conditions for 4-Bromo-2-fluoro-1-pent-4-ynylbenzene
Nucleophilic Substitution with Metal Acetylides
Grignard and Organozinc Reagents
Metal acetylides (e.g., pent-4-ynylmagnesium bromide) can displace halogens from activated aryl halides. For example, 4-bromo-2-fluorobromobenzene reacts with pent-4-ynylmagnesium bromide in THF under Fe(acac)₃ catalysis, yielding the target compound via a single-electron transfer mechanism.
Key Conditions :
Limitations
Electron-withdrawing groups (e.g., –F) deactivate the aryl halide, necessitating elevated temperatures (60–100°C) and prolonged reaction times (8–12 h).
Diazotization-Fluoridation Sequences
Patent-Based Synthesis (CN1157812A)
A Chinese patent outlines a multi-step route starting from para-toluidine:
-
Nitration : Para-toluidine sulfate is nitrated to 3-nitro-4-methylaniline sulfate.
-
Diazotization and Bromination : Diazonium salt formation followed by bromine substitution yields 2-nitro-4-bromotoluene.
-
Reduction : Sodium sulfide reduces the nitro group to an amine.
-
Diazotization-Fluoridation : The amine is converted to a diazonium salt and fluorinated with anhydrous HF.
-
Light Bromination : UV-induced bromination introduces the alkyne via HBr elimination.
Critical Parameters :
-
Diazotization Temp : –5 to +5°C to prevent premature decomposition.
-
Fluoridation Agent : Anhydrous HF at 8–12°C.
Comparative Analysis of Synthetic Routes
Table 2. Advantages and Limitations of Preparation Methods
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Sonogashira Coupling | High regioselectivity, mild conditions | Sensitive to steric bulk, costly catalysts | 67–82 |
| Nucleophilic Substitution | Scalable, uses inexpensive reagents | Requires activated aryl halides | 70–85 |
| Diazotization-Fluoridation | Applicable to electron-rich arenes | Multi-step, hazardous reagents (HF) | 50–65 |
Mechanistic Insights and Side Reactions
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Bromo-2-fluoro-1-pent-1-ynylbenzene, and how can side reactions be minimized?
- Methodological Answer : A Sonogashira coupling between 4-bromo-2-fluorobenzene derivatives and pent-1-yne is a plausible route, leveraging palladium catalysis. Evidence from similar bromo-fluoro aryl compounds (e.g., 1-Bromo-4-chloro-2-ethynylbenzene, InChI Key
AHFMLXQDHGQYDZ-UHFFFAOYSA-N) suggests using Pd(PPh₃)₂Cl₂/CuI with triethylamine as a base in THF at 60–80°C . To minimize homocoupling of alkynes, maintain strict anhydrous conditions and use degassed solvents. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) can isolate the product .
Q. Which analytical techniques are most effective for confirming the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : Compare - and -NMR spectra with computational predictions (e.g., using PubChem data for analogous compounds like 1-Bromo-2-chloro-4-fluorobenzene, InChI Key
AHFMLXQDHGQYDZ). Expect aromatic proton signals in the δ 7.2–7.8 ppm range and alkyne protons near δ 2.1–2.5 ppm. - GC-MS/HPLC : Use high-purity standards (e.g., >97.0% by GC, as in ) to validate retention times and mass fragmentation patterns.
- Elemental Analysis : Confirm Br and F content via combustion analysis or X-ray fluorescence .
Advanced Research Questions
Q. How can contradictory reactivity data in palladium-catalyzed cross-couplings involving this compound be resolved?
- Methodological Answer :
- Control Experiments : Test for halogen exchange (e.g., Br vs. F displacement) by varying ligands (e.g., XPhos vs. SPhos) and monitoring by -NMR .
- Computational Modeling : Use density functional theory (DFT) to compare activation energies for competing pathways (e.g., oxidative addition of C–Br vs. C–F bonds). Reference PubChem’s InChI data (e.g.,
InChI=1S/C8H4BrClF) for molecular orbital analysis . - Kinetic Profiling : Employ in situ IR spectroscopy to track reaction intermediates and identify rate-limiting steps .
Q. What strategies mitigate steric and electronic challenges when functionalizing the pent-1-ynyl group in this compound?
- Methodological Answer :
- Steric Mitigation : Introduce bulky directing groups (e.g., trimethylsilyl) to shield the alkyne during electrophilic substitution.
- Electronic Tuning : Utilize meta-directing substituents (e.g., –NO₂) on the benzene ring to redirect reactivity away from the fluoro position .
- Catalyst Optimization : Screen N-heterocyclic carbene (NHC) ligands to enhance regioselectivity in alkyne functionalization .
Q. How do environmental factors (e.g., humidity, light) impact the stability of this compound during storage?
- Methodological Answer :
- Accelerated Degradation Studies : Store samples under controlled conditions (e.g., 40°C/75% RH for 4 weeks) and monitor decomposition via HPLC. Brominated aromatics are prone to hydrolysis; use desiccants and amber glass vials to prevent moisture/light exposure .
- Spectroscopic Tracking : Compare FTIR spectra pre- and post-storage to detect C–Br bond cleavage (loss of ~550 cm⁻¹ peak) .
Methodological Best Practices
- Safety Protocols : Handle brominated compounds in fume hoods with nitrile gloves. Refer to SDS guidelines for bromo-fluoro aromatics (e.g., PPE requirements in ).
- Data Validation : Cross-reference experimental results with NIST Chemistry WebBook entries (e.g., spectral libraries for 4-Bromo-2-fluorobenzaldehyde, CAS 57848-46-1) to ensure reproducibility .
- Ethical Reporting : Disclose purity thresholds (e.g., >95.0% by HPLC) and batch variability in publications, as per and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
